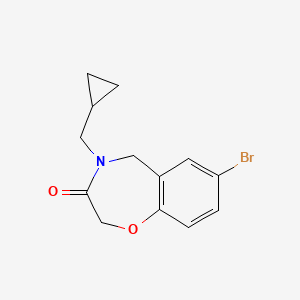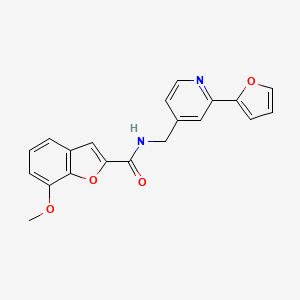![molecular formula C15H15NO6 B2887945 [(2,5-Dimethoxyphenyl)carbamoyl]methyl furan-3-carboxylate CAS No. 923754-57-8](/img/structure/B2887945.png)
[(2,5-Dimethoxyphenyl)carbamoyl]methyl furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds often involve processes like Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Scientific Research Applications
Conversion of Plant Biomass to Furan Derivatives
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are key platform chemicals derived from plant biomass, potentially replacing non-renewable hydrocarbon sources. These compounds are pivotal in producing monomers, polymers, fuels, and various functional materials. The versatility of furan derivatives underscores their role in sustainable chemistry and materials science (Chernyshev, Kravchenko, & Ananikov, 2017).
Xylan Derivatives and Their Application Potential
The chemical modification of xylan into biopolymer ethers and esters, including xylan esters with furan moieties, offers a pathway to creating materials with specific properties. These derivatives have applications in drug delivery, paper strengthening, and as antimicrobial agents, showcasing the broad utility of furan-based compounds in biopolymer engineering (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Biocatalytic Valorization of Furans
The inherent instability of biogenic furans like furfural and 5-hydroxymethylfurfural poses challenges for synthetic modifications. Biocatalysis offers a selective and environmentally friendly approach to furan valorization, potentially improving the ecological footprint of furan derivative production. This area explores enzyme-based transformations, highlighting the potential for sustainable chemistry applications (Domínguez de María & Guajardo, 2017).
Self-Healing Polymers Based on Furan Chemistry
The use of furan groups in self-healing polymers through thermally reversible Diels–Alder chemistry represents an innovative application in materials science. These polymers can repair themselves under certain conditions, offering applications in extending the life and reducing the environmental impact of polymeric materials (Liu & Chuo, 2013).
Heterogeneous Catalysis for Furan-Derived Compounds
The review on heterogeneous acid-catalysts for producing furan-derived chemicals from carbohydrates highlights the importance of catalyst design in optimizing yields of valuable chemicals from biomass. This research indicates the potential of furan derivatives in renewable chemical production and the significance of catalyst development for industrial applications (Agirrezabal-Telleria, Gandarias, & Arias, 2014).
properties
IUPAC Name |
[2-(2,5-dimethoxyanilino)-2-oxoethyl] furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-19-11-3-4-13(20-2)12(7-11)16-14(17)9-22-15(18)10-5-6-21-8-10/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNNAZCIRDUACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,5-Dimethoxyphenyl)carbamoyl]methyl furan-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,6-difluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887865.png)


![4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2887868.png)




![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2887880.png)
![Methyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2887881.png)


![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2887885.png)